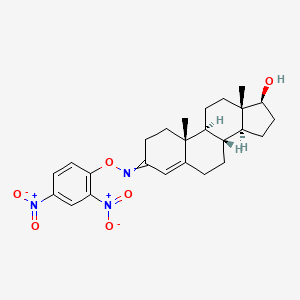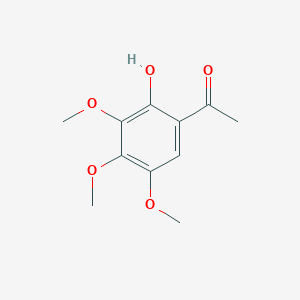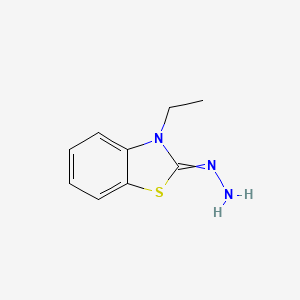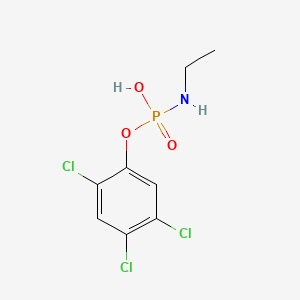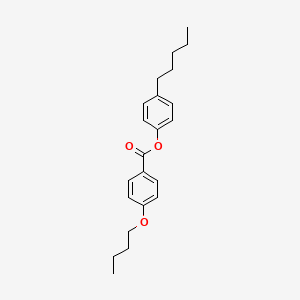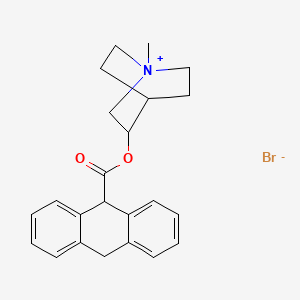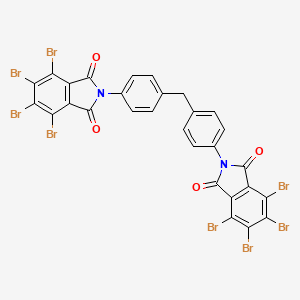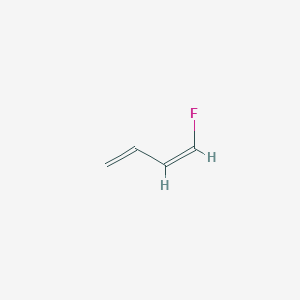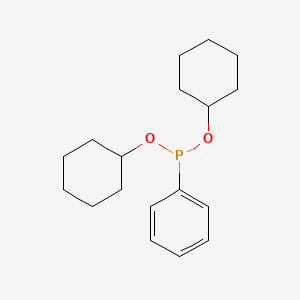
Dicyclohexyl phenylphosphonite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl phenylphosphonite is an organophosphorus compound with the molecular formula C18H27P. It is characterized by the presence of a phosphorus atom bonded to two cyclohexyl groups and one phenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicyclohexyl phenylphosphonite can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with cyclohexyl halides under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the phosphonite bond. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphorus center.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Dicyclohexyl phenylphosphonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coupling Reactions: It is often used as a ligand in transition metal-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base.
Coupling Reactions: Palladium or nickel catalysts are typically employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphonites.
Coupling Reactions: Coupled organic products with new C-P bonds.
Aplicaciones Científicas De Investigación
Dicyclohexyl phenylphosphonite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to facilitate various catalytic reactions.
Biology: The compound is studied for its potential use in biological systems as a phosphorus donor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity.
Industry: It is used in the synthesis of high-performance polymers and materials.
Mecanismo De Acción
The mechanism by which dicyclohexyl phenylphosphonite exerts its effects involves the interaction of the phosphorus center with various molecular targets. In catalytic reactions, the phosphorus atom coordinates with transition metals to form active catalytic species. This coordination facilitates the formation and breaking of chemical bonds, leading to the desired reaction products.
Comparación Con Compuestos Similares
Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Tricyclohexylphosphine: Similar to dicyclohexyl phenylphosphonite but with three cyclohexyl groups.
Diphenylcyclohexylphosphine: Contains two phenyl groups and one cyclohexyl group.
Uniqueness: this compound is unique due to its balanced steric and electronic properties, making it an effective ligand in various catalytic processes. Its combination of cyclohexyl and phenyl groups provides a unique reactivity profile compared to other similar compounds.
Propiedades
Número CAS |
39150-00-0 |
|---|---|
Fórmula molecular |
C18H27O2P |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
dicyclohexyloxy(phenyl)phosphane |
InChI |
InChI=1S/C18H27O2P/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h3,8-9,14-17H,1-2,4-7,10-13H2 |
Clave InChI |
WEJRDDNNNZSBSG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OP(C2=CC=CC=C2)OC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


